3',4'-Dimethoxyacetophenone: A Comprehensive Technical Guide
3',4'-Dimethoxyacetophenone: A Comprehensive Technical Guide
Abstract
3',4'-Dimethoxyacetophenone, also known as acetoveratrone, is an aromatic ketone that serves as a versatile building block in organic synthesis. With the CAS number 1131-62-0, this compound is characterized by a phenyl ring substituted with two methoxy (B1213986) groups and an acetyl group. Its unique chemical structure lends itself to a variety of applications, particularly as a key intermediate in the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the properties, synthesis, and significant applications of 3',4'-Dimethoxyacetophenone, with a focus on its role in drug development and research.
Chemical and Physical Properties
3',4'-Dimethoxyacetophenone is a white to light yellow crystalline solid with a characteristic sweet, woody, and floral odor.[1][2] It is soluble in organic solvents like methanol (B129727) and hot water, but has limited solubility in cold water.[3][4][5]
Table 1: Physicochemical Properties of 3',4'-Dimethoxyacetophenone
| Property | Value | Reference |
| CAS Number | 1131-62-0 | [1][3][6][7][8] |
| Molecular Formula | C10H12O3 | [1][6][7] |
| Molecular Weight | 180.20 g/mol | [1][3][6][7] |
| Appearance | White to light yellow crystalline powder | [1][5][6] |
| Melting Point | 47-54 °C | [1][3][9] |
| Boiling Point | 286-288 °C | [2][3][9] |
| Solubility | Soluble in hot water and methanol; insoluble in water.[3][4] | |
| Purity | >98.0% (GC) | [6] |
| InChI Key | IQZLUWLMQNGTIW-UHFFFAOYSA-N | [3][7] |
| SMILES | CC(=O)C1=CC(=C(C=C1)OC)OC | [4] |
Synthesis and Manufacturing
The synthesis of 3',4'-Dimethoxyacetophenone can be achieved through several methods. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with acetic anhydride (B1165640) or acetyl chloride using a Lewis acid catalyst such as aluminum chloride.[10]
Another documented method starts from 3',4'-dihydroxyacetophenone, which is methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.[9]
Applications in Research and Drug Development
3',4'-Dimethoxyacetophenone is a valuable intermediate in the synthesis of various pharmaceutical compounds and is utilized in several areas of drug discovery and development.[1]
-
Anti-inflammatory and Analgesic Agents: It serves as a precursor for the synthesis of derivatives with potential anti-inflammatory and analgesic properties.[1]
-
Antihypertensive Drugs: The compound is a key starting material in the synthesis of α-methyl-dopa, a well-known antihypertensive drug used to manage high blood pressure.
-
Antitumor Agents: It is used as a synthetic raw material for the anti-tumor targeted drug, tivozanib.[11]
-
Organic Synthesis: Researchers utilize 3',4'-Dimethoxyacetophenone in various organic reactions to create more complex molecules due to its reactive functional groups.[1] It can undergo reactions such as catalytic hydrogenation to produce 1-(3,4-dimethoxyphenyl)ethanol (B1196505).[12]
-
Fragrance and Cosmetics: Due to its pleasant aroma, it is incorporated into perfumes, fragrances, and cosmetic formulations like lotions and creams.[1]
-
Other Applications: It is also used as a catalytic agent, a petrochemical additive, and in the agrochemical and dyestuff fields.[4][9]
Experimental Protocols
The characterization and quality control of 3',4'-Dimethoxyacetophenone typically involve standard analytical techniques to confirm its identity and purity.
Purity Determination by Gas Chromatography (GC)
-
Objective: To determine the purity of a 3',4'-Dimethoxyacetophenone sample.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as acetone or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C, and held for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to 3',4'-Dimethoxyacetophenone in the chromatogram.
Structural Elucidation by Spectroscopy
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-O stretches of the methoxy groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons, confirming the presence of the methyl protons of the acetyl and methoxy groups, and the aromatic protons.
-
¹³C NMR: Shows the number of different carbon environments, confirming the carbonyl carbon, the methoxy carbons, and the aromatic carbons.
-
Safety Information
Appropriate safety precautions should be taken when handling 3',4'-Dimethoxyacetophenone. It may cause skin and eye irritation.[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
3',4'-Dimethoxyacetophenone is a commercially important aromatic ketone with a well-established role as a versatile intermediate in the synthesis of a wide range of valuable compounds. Its applications span from the development of life-saving pharmaceuticals to the creation of pleasant fragrances. The straightforward methods for its synthesis and analysis make it an accessible and essential tool for researchers and professionals in drug development and chemical manufacturing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3',4'-dimethoxyacetophenone, 1131-62-0 [thegoodscentscompany.com]
- 3. 3 ,4 -Dimethoxyacetophenone 98 1131-62-0 [sigmaaldrich.com]
- 4. 3',4'-Dimethoxyacetophenone, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. CAS 1131-62-0: 3,4-Dimethoxyacetophenone | CymitQuimica [cymitquimica.com]
- 6. 3',4'-Dimethoxyacetophenone | 1131-62-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 3',4'-Dimethoxyacetophenone, 98+% | Fisher Scientific [fishersci.ca]
- 8. DIMETHOXYACETOPHENONE [sdfine.com]
- 9. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]
- 10. The Pherobase Synthesis - 3,4-dimethoxy-acetophenone | C10H12O3 [pherobase.com]
- 11. Page loading... [guidechem.com]
- 12. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
